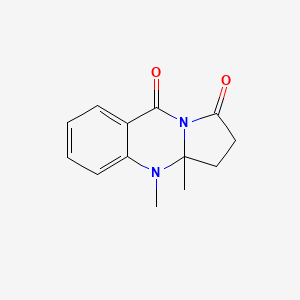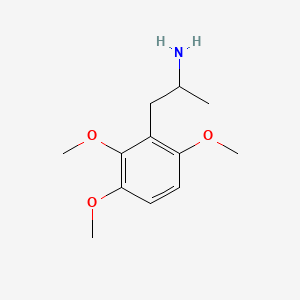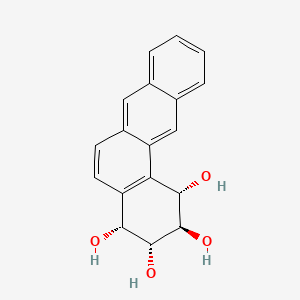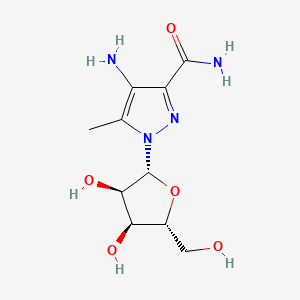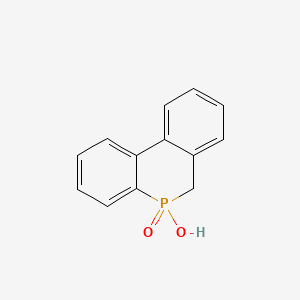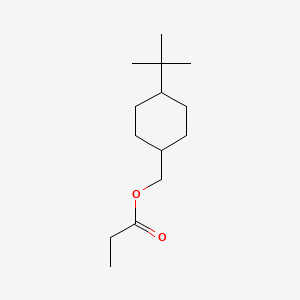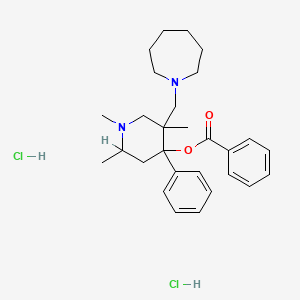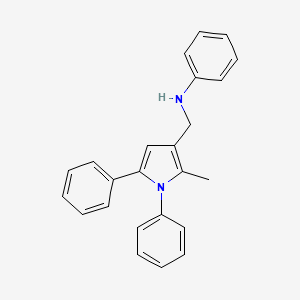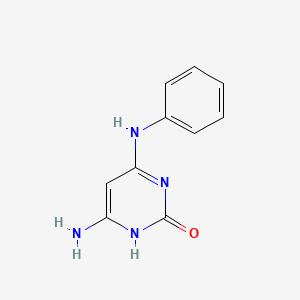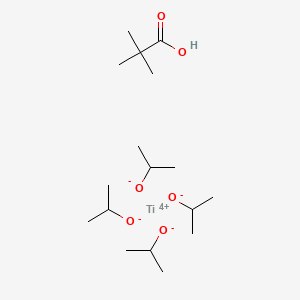
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is a compound that combines 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves the reaction of 2,2-dimethylpropanoic acid with propan-2-olate in the presence of a titanium(4+) catalyst. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using various techniques, such as distillation or crystallization, to achieve the desired purity.
化学反应分析
Types of Reactions
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) typically require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: For reduction reactions, common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
科学研究应用
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in industrial processes, such as the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropanoic acid: A similar compound that shares the same carboxylic acid group but lacks the propan-2-olate and titanium(4+) components.
Propan-2-olate: Another similar compound that contains the propan-2-olate group but does not include the 2,2-dimethylpropanoic acid and titanium(4+) components.
Titanium(4+) compounds: Various titanium(4+) compounds that share the titanium(4+) ion but differ in their other chemical groups.
Uniqueness
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is unique due to its combination of 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
属性
分子式 |
C17H38O6Ti |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C5H10O2.4C3H7O.Ti/c1-5(2,3)4(6)7;4*1-3(2)4;/h1-3H3,(H,6,7);4*3H,1-2H3;/q;4*-1;+4 |
InChI 键 |
JUBQMDJDNPOMMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)O.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


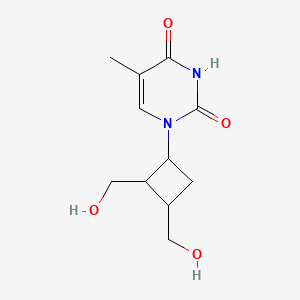
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
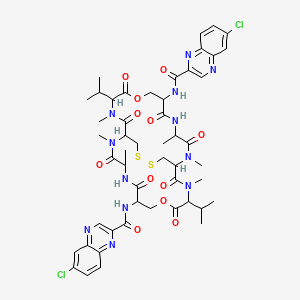
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
